molecular formula C19H18FNO6S2 B2973550 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide CAS No. 896327-88-1

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide

Cat. No. B2973550
CAS RN: 896327-88-1
M. Wt: 439.47
InChI Key: SKTMTDYBTYZVEK-UHFFFAOYSA-N
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Description

“N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C20H18FNO5S . It has an average mass of 403.424 Da and a monoisotopic mass of 403.088959 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H18FNO5S . This indicates that it contains 20 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antitumor Activity and Cell Cycle Inhibition

Sulfonamide compounds have been evaluated for their antitumor properties, with some inhibiting tubulin polymerization and affecting the cell cycle in cancer cell lines. This class of compounds shows promise in clinical trials due to their preliminary activities in phase I settings, highlighting their potential as anticancer agents (Owa et al., 2002).

Tubulin Polymerization Inhibition

Studies have shown that certain sulfonamide drugs inhibit tubulin polymerization, a crucial process in cell division, by binding to the colchicine site of tubulin. This mechanism is under investigation for the development of novel antimitotic agents (Banerjee et al., 2005).

Hydrogen Bonding and Crystal Structure

Research into the hydrogen bonding patterns and crystal structures of sulfonamides has provided insights into the molecular interactions critical for the development of compounds with desired physical and chemical properties (Kikkawa et al., 2019).

Photophysical Properties

The substituent effect on the photophysical properties of sulfonamide derivatives has been explored, indicating the potential of these compounds in developing materials with specific fluorescence characteristics, which could have applications in sensing and imaging technologies (Bozkurt et al., 2016).

Enzyme Inhibition

Sulfonamides have been studied for their enzyme inhibitory activity, with some compounds showing significant effects against enzymes like acetyl- and butyrylcholinesterase. This suggests their potential use in designing therapeutic agents for diseases where enzyme regulation is crucial (Hussain et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems through its sulfonyl group, but this would depend on the specific context and the other molecules present .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO6S2/c1-26-15-6-10-17(11-7-15)29(24,25)21-13-19(18-3-2-12-27-18)28(22,23)16-8-4-14(20)5-9-16/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTMTDYBTYZVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide

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